molecular formula C7H5F4NO B1409174 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol CAS No. 1227601-29-7

3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol

Cat. No. B1409174
M. Wt: 195.11 g/mol
InChI Key: SOCVYXYQQBQIRQ-UHFFFAOYSA-N
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Description

“3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol” is a pyridine-based organic compound with a molecular weight of 253.2 g/mol. It is characterized by the presence of a fluorine atom and a pyridine in its structure . This compound is used as an intermediate .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) derivatives, which includes “3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of “3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol” is C8H6F4NO. It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol” is a white crystalline solid with a melting point of 91-93 °C. It is soluble in common organic solvents such as ethanol, dichloromethane, and acetonitrile.

Scientific Research Applications

1. Agrochemical Industry

  • Summary of the Application : TFMP and its derivatives are key structural ingredients in the development of many agrochemical compounds. They are used in the protection of crops from pests .
  • Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results or Outcomes : The presence of a fluorine atom and a pyridine in their structure bestow many of the distinctive physical–chemical properties observed in this class of compounds. As a result, TFMP derivatives show superior pest control properties when compared to traditional phenyl-containing insecticides .

2. Pharmaceutical Industry

  • Summary of the Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Methods of Application : Similar to the agrochemical industry, the synthesis of TFMP derivatives in the pharmaceutical industry is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

3. Synthesis of Metal-Organic Frameworks (MOFs)

  • Summary of the Application : TFMP derivatives can be used in the synthesis of Metal-Organic Frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
  • Methods of Application : The specific methods of application would depend on the type of MOF being synthesized. Generally, the TFMP derivative would be used as a ligand to bind with a metal ion or cluster .
  • Results or Outcomes : The resulting MOFs have potential applications in gas storage, separation, and catalysis due to their unique porous structures .

4. Synthesis of Methiodide Salts

  • Summary of the Application : TFMP derivatives can be used in the synthesis of methiodide salts .
  • Methods of Application : The specific methods of application would depend on the type of methiodide salt being synthesized. Generally, the TFMP derivative would be used as a starting material or intermediate in the synthesis process .
  • Results or Outcomes : Methiodide salts have various applications in organic synthesis .

5. Ligands in Catalytic Reactions

  • Summary of the Application : 3-(Trifluoromethyl)-2-pyridone, a derivative of TFMP, is extensively used as ligands in catalytic reactions such as directed C-H activation on meta-position .
  • Methods of Application : The specific methods of application would depend on the type of catalytic reaction. Generally, the TFMP derivative would be used as a ligand to bind with a transition metal to form stable intermediates .
  • Results or Outcomes : The use of TFMP derivatives as ligands in catalytic reactions can enhance the efficiency and selectivity of the reactions .

6. Preparation of Trifluoromethylpyridyllithiums

  • Summary of the Application : TFMP derivatives can be used in the preparation of trifluoromethylpyridyllithiums, which are useful intermediates in organic synthesis .
  • Methods of Application : The specific methods of application would depend on the type of trifluoromethylpyridyllithium being synthesized. Generally, the TFMP derivative would be used as a starting material or intermediate in the synthesis process .
  • Results or Outcomes : Trifluoromethylpyridyllithiums have various applications in organic synthesis .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . A large number of compounds containing the TFMP sub-structure are currently undergoing clinical trials .

properties

IUPAC Name

[3-fluoro-6-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCVYXYQQBQIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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